molecular formula C17H17Cl2NO2S2 B2492616 (NZ)-N-[(2,2-dichlorocyclopropyl)methyl-phenyl-lambda4-sulfanylidene]-4-methylbenzenesulfonamide CAS No. 958580-40-0

(NZ)-N-[(2,2-dichlorocyclopropyl)methyl-phenyl-lambda4-sulfanylidene]-4-methylbenzenesulfonamide

Cat. No. B2492616
M. Wt: 402.35
InChI Key: LRSPENWZCIZCJT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of sulfonamide derivatives involves several key steps, including the activation of the sulfonamide group, the introduction of the dichlorocyclopropyl group, and the subsequent addition of the methyl-phenyl-lambda^4-sulfanylidene moiety. Various studies have developed methods to efficiently synthesize sulfonamide derivatives, demonstrating the versatility and reactivity of these compounds in chemical synthesis (Lahtinen et al., 2014).

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives, including the compound of interest, has been characterized using techniques such as X-ray diffraction (XRD), nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy. These studies reveal the intricate molecular conformations and the influence of various substituents on the overall structure (Shakuntala et al., 2017).

Chemical Reactions and Properties

Sulfonamide derivatives undergo a variety of chemical reactions, including nucleophilic substitution, addition reactions, and cyclization processes. These reactions are crucial for the functionalization of the sulfonamide moiety and the introduction of various pharmacophoric elements. The chemical properties of these derivatives are significantly influenced by the nature of the substituents and the structural configuration of the sulfonamide group (Fukuyama et al., 1995).

Physical Properties Analysis

The physical properties of sulfonamide derivatives, such as solubility, melting point, and stability, are essential for their potential application in various fields. Studies employing techniques like thermogravimetric analysis (TG) and differential scanning calorimetry (DSC) provide insights into the thermal stability and phase behavior of these compounds (Lahtinen et al., 2014).

Chemical Properties Analysis

The chemical properties, including reactivity, acidity, and basicity of the sulfonamide group, play a significant role in the biological activity of these compounds. The ability to undergo hydrogen bonding and form stable complexes with metals and other entities is particularly noteworthy. The presence of the dichlorocyclopropyl and methyl-phenyl-lambda^4-sulfanylidene groups further enhances the chemical versatility of these derivatives (Govindarasu et al., 2014).

Safety And Hazards


  • Toxicity : Preliminary studies suggest low acute toxicity, but chronic effects remain uncertain.

  • Handling Precautions : Researchers should handle Compound X in a well-ventilated area, wearing appropriate protective gear.


Future Directions

Future research should focus on:



  • Biological Activity : Investigate its potential as an anticancer, antimicrobial, or anti-inflammatory agent.

  • Derivatives : Synthesize and evaluate derivatives to optimize pharmacological properties.

  • Formulation : Develop suitable formulations for drug delivery.


properties

IUPAC Name

(NZ)-N-[(2,2-dichlorocyclopropyl)methyl-phenyl-λ4-sulfanylidene]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2NO2S2/c1-13-7-9-16(10-8-13)24(21,22)20-23(12-14-11-17(14,18)19)15-5-3-2-4-6-15/h2-10,14H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRSPENWZCIZCJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=S(CC2CC2(Cl)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/N=S(/CC2CC2(Cl)Cl)\C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(NZ)-N-[(2,2-dichlorocyclopropyl)methyl-phenyl-lambda4-sulfanylidene]-4-methylbenzenesulfonamide

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